molecular formula C9H5D6NO2 B1148046 Dimethylanthranilate - d6 CAS No. 1394230-45-5

Dimethylanthranilate - d6

Cat. No.: B1148046
CAS No.: 1394230-45-5
M. Wt: 171.23
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylanthranilate-d6 (CAS: Not explicitly provided; inferred as a deuterated derivative of dimethylanthranilate) is a stable isotope-labeled analog of dimethylanthranilate (CAS 85-91-6), where six hydrogen atoms are replaced with deuterium. This compound is primarily used in analytical and metabolic studies to track molecular behavior via isotopic labeling. Dimethylanthranilate itself is a methyl ester of anthranilic acid (2-aminobenzoic acid) and is recognized for its role as a flavorant in food and beverages, as well as a bird repellent in agricultural settings .

Properties

CAS No.

1394230-45-5

Molecular Formula

C9H5D6NO2

Molecular Weight

171.23

Purity

95% min.

Synonyms

Dimethylanthranilate - d6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties and applications of dimethylanthranilate-d6 and related compounds:

Compound Molecular Formula CAS Number Molecular Weight Key Applications
Dimethylanthranilate-d6 C₈H₅D₆NO₂ N/A ~167.2 (est.) Isotopic tracing in metabolic studies, analytical chromatography
Dimethylanthranilate C₉H₁₁NO₂ 85-91-6 165.19 Flavoring agent (e.g., in citrus products), bird repellent
Methyl Anthranilate C₈H₉NO₂ 134-20-3 151.16 Food additive (grape flavoring), fragrance component
Anthranilic Acid C₇H₇NO₂ 118-92-3 137.14 Pharmaceutical intermediate, precursor for dyes
Methyl N-Acetylanthranilate C₁₀H₁₁NO₃ 5959-52-4 193.20 UV stabilizer, polymer additive
Organoselenocyanate Hybrids Varies N/A Varies Anticancer and antimicrobial agents (e.g., compounds 5–9 in )

Key Research Findings

Flavor and Chromatography
  • Dimethylanthranilate is a characteristic aroma compound in aged teas (e.g., XHP tea) and citrus products, contributing to fruity and floral notes .
  • Its deuterated form (d6) enhances analytical precision in chromatography for distinguishing citrus peel varieties (e.g., Guangchenpi vs. Chenpi) .
Repellency and Toxicity
  • Dimethylanthranilate is a non-toxic avian repellent, effective in deterring starlings and parakeets from agricultural feedlots .
Pharmaceutical and Industrial Use
  • Methyl N-acetylanthranilate is utilized in polymer stabilization and UV protection, with regulatory approvals from FAO/WHO and FEMA .
  • Organoselenocyanate-methyl anthranilate hybrids exhibit promising anticancer activity, particularly against breast and colon cancer cell lines .

Isotopic Advantages of Dimethylanthranilate-d6

The deuterium substitution in dimethylanthranilate-d6 reduces metabolic degradation rates, making it ideal for:

  • Mass Spectrometry : Enhanced detection sensitivity in tracer studies.
  • Environmental Fate Studies : Tracking persistence in ecosystems without altering chemical reactivity .

Q & A

Q. What analytical methods are recommended for quantifying dimethylanthranilate - d6 in plant-derived samples?

High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are validated methods for detecting dimethylanthranilate in complex matrices like citrus peels. For deuterated forms (d6), mass spectrometry (MS) coupled with HPLC is essential to distinguish isotopic peaks and confirm purity. Sample preparation should include solvent extraction (e.g., methanol) followed by filtration to remove particulates .

Q. How is this compound synthesized, and what isotopic labeling challenges arise?

Synthesis typically involves deuterium exchange at specific positions using catalysts like palladium or platinum under controlled temperature (e.g., 60–80°C). Challenges include ensuring isotopic purity (>98% d6) and avoiding side reactions. Post-synthesis, nuclear magnetic resonance (NMR) and MS are used to verify deuteration sites and quantify isotopic enrichment .

Q. What role does this compound play in avian repellency studies?

Dimethylanthranilate (non-deuterated) is a non-toxic avian repellent that disrupts feeding behavior in birds like European starlings. The deuterated form (d6) is used in metabolic studies to track absorption and excretion pathways. Experimental designs often pair controlled feeding trials with behavioral observations, using d6-labeled compounds to differentiate endogenous vs. exogenous metabolite pathways .

Advanced Research Questions

Q. How can isotopic dilution mass spectrometry (IDMS) improve accuracy in quantifying this compound in environmental samples?

IDMS involves spiking samples with a known concentration of d6-labeled dimethylanthranilate as an internal standard. This method corrects for matrix effects and instrument variability. Critical parameters include matching the spike concentration to the expected analyte range and validating recovery rates (85–115%) across diverse matrices (e.g., soil, water) .

Q. What experimental strategies resolve contradictions in deuterated compound stability data?

Discrepancies in stability studies (e.g., variable half-life under UV exposure) require systematic validation:

  • Compare degradation rates under standardized conditions (pH, temperature).
  • Use isotopically labeled internal standards to differentiate degradation from matrix interference.
  • Cross-validate with orthogonal techniques (e.g., NMR for structural integrity, MS for isotopic fidelity) .

Q. How do deuterium kinetic isotope effects (KIEs) influence this compound metabolism in plant models?

KIEs arise due to stronger C-D bonds, potentially slowing enzymatic cleavage. To study this:

  • Conduct time-course experiments comparing d0 (non-deuterated) and d6 forms in plant tissues.
  • Use tracer studies with ¹³C-labeled substrates to isolate metabolic pathways.
  • Analyze enzyme kinetics (e.g., Vmax, Km) using purified plant esterases .

Q. What statistical approaches are optimal for analyzing dose-response relationships in repellency studies using this compound?

  • Fit data to logistic regression models to estimate EC50 (effective concentration for 50% repellency).
  • Use mixed-effects models to account for individual bird variability.
  • Validate assumptions (e.g., normality of residuals) with bootstrap resampling .

Methodological Guidance

Q. Designing a metabolomics study with this compound: What controls are critical?

  • Include negative controls (samples without d6 labeling) to identify background signals.
  • Use process controls (e.g., deuterated solvents) to monitor artifactual deuteration.
  • Validate extraction efficiency with spike-and-recovery experiments across biological replicates .

Q. How to validate deuterium incorporation in this compound using NMR?

  • Acquire ²H-NMR spectra at 61.4 MHz; compare peak integrals to a non-deuterated reference.
  • Confirm absence of protio (non-deuterated) peaks at δ 2.5–3.5 ppm (methyl groups).
  • Calculate deuteration efficiency: [(Σd6 peaks)/(Σd0 + d6 peaks)] × 100 .

Q. What criteria determine the suitability of this compound as an internal standard?

  • Isotopic purity : ≥98% d6 to avoid interference.
  • Chemical stability : No degradation under storage conditions (-20°C, inert atmosphere).
  • Chromatographic co-elution : Retention time must match the analyte within ±0.1 min .

Data Interpretation Tables

Parameter Recommended Method Key Considerations Source
Isotopic purityHigh-resolution MSResolve d6 from d5/d7 impurities; use SIM mode
Degradation half-life (UV)LC-MS/MS with photostability chamberControl light intensity (e.g., 1.2 mW/cm²)
Behavioral repellency EC50Probit analysisAdjust for censored data (e.g., non-responders)

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